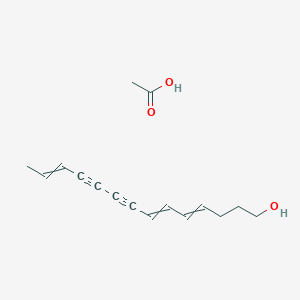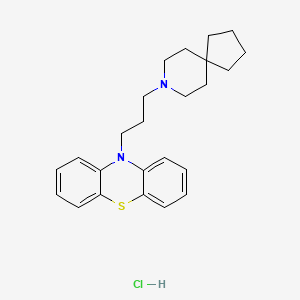
Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by its unique structure, which includes a phenylmethyl ester group and a triethoxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester typically involves the reaction of phenylmethyl chloroformate with 2,2,2-triethoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Phenylmethyl chloroformate+2,2,2-triethoxyethanol→Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield the corresponding alcohol and carbamic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., HCl), or bases (e.g., NaOH).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,2,2-triethoxyethanol and phenylmethyl carbamic acid.
Oxidation: Oxidized derivatives of the ester and alcohol groups.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The triethoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, (2,2,2-triethoxyethyl)-, phenylmethyl ester is unique due to its triethoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity compared to simpler carbamates. Additionally, the phenylmethyl ester group contributes to its potential biological activity and interactions with molecular targets.
Propriétés
Numéro CAS |
13347-35-8 |
|---|---|
Formule moléculaire |
C16H25NO5 |
Poids moléculaire |
311.37 g/mol |
Nom IUPAC |
benzyl N-(2,2,2-triethoxyethyl)carbamate |
InChI |
InChI=1S/C16H25NO5/c1-4-20-16(21-5-2,22-6-3)13-17-15(18)19-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3,(H,17,18) |
Clé InChI |
UOVFHAFKAOQRAQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CNC(=O)OCC1=CC=CC=C1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


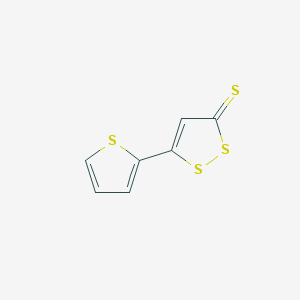
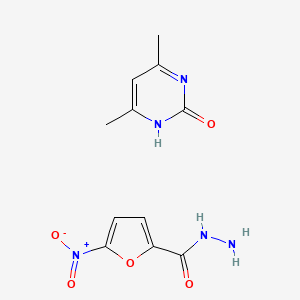

![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
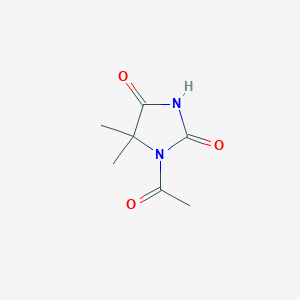
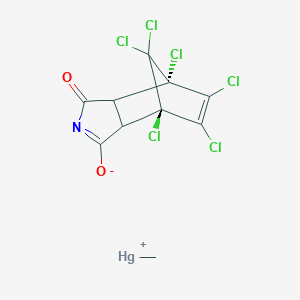

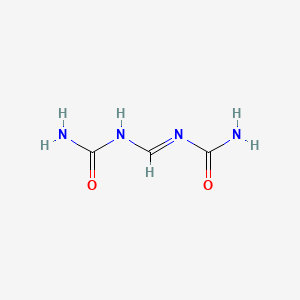
![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)
![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)
